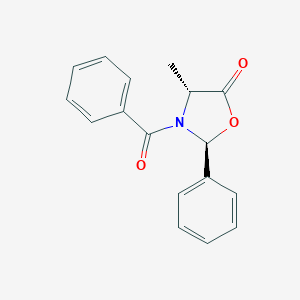

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

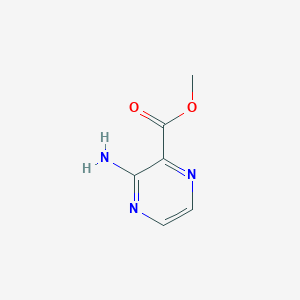

"(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone" is a compound of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. This compound, like other oxazolidinones, is used as a chiral auxiliary and reagent in the synthesis of various organic compounds, offering a pathway to enantiomerically pure products.

Synthesis Analysis

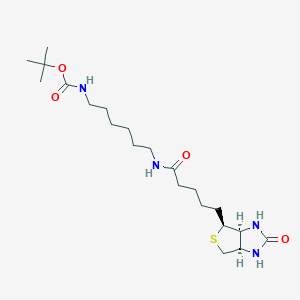

The synthesis of oxazolidinone derivatives often involves stereoselective or diastereoselective methodologies to obtain the desired chiral purity. For instance, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinones has been reported, highlighting the versatility of oxazolidinones as precursors in synthetic organic chemistry (Wee & Mcleod, 2003).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of oxazolidinone derivatives. For example, the crystal structure of certain oxazolidinone compounds has been analyzed to understand their stereochemical properties and how they might influence reactivity and interaction with other molecules (Abell, Taylor & Oldham, 1996).

Applications De Recherche Scientifique

Novel Antibacterial Agents

Oxazolidinones have been identified as a novel class of synthetic antimicrobial agents with a unique mechanism for inhibiting protein synthesis. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a member of the oxazolidinone class, has shown high activity in vivo against infections due to gram-positive pathogens, demonstrating the potential of oxazolidinones as alternative treatments for serious infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).

Improvement of Biological Profiles

Efforts have been made to discover new oxazolidinone-based antibacterial agents with an improved biological profile. This pursuit is highlighted by the application patents that detail oxazolidinone derivatives with enhanced activity, showcasing significant research and development efforts to find potent antibacterial agents with potentially novel spectra of activity (Poce et al., 2008).

Resistance Challenges and Mechanisms

The emergence of linezolid-resistant Staphylococcus poses significant challenges for treating infections caused by these organisms. Research systematically reviews the epidemiological, microbiological, and clinical features of linezolid-resistant Staphylococcus infections, emphasizing the need for novel agents or strategies to overcome resistance mechanisms (Gu et al., 2013).

Propriétés

IUPAC Name |

(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-WBMJQRKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550469 |

Source

|

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118995-17-8 |

Source

|

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)